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molecular formula C10H12N2 B8449816 4-Cyano-2-isobutylpyridine

4-Cyano-2-isobutylpyridine

Cat. No. B8449816
M. Wt: 160.22 g/mol
InChI Key: GZDIWQCZCJCUOB-UHFFFAOYSA-N
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Patent
US08084471B2

Procedure details

p-cyanopyridine (8.00 g, 76.8 mmol) was added to a 1:1 mixture of chlorobenzene/water (1.5 L) in a 2 L round-bottom flask. Isovaleric acid (21.74 g, 212.8 mmol), (NH4)2S2O8 (34.40 g, 150.7 mmol), trifluoroacetic acid (8.78 g, 77.0 mmol) and AgNO3 (1.040 g, 6.1 mmol) were added and the heterogeneous mixture was vigorously stirred and refluxed for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:4 EtOAc/Hexane) to give a brown oil (6.538 g, 54%);
Quantity
8 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
21.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].C(O)(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].FC(F)(F)C(O)=O.[OH-].[Na+]>[N+]([O-])([O-])=O.[Ag+].ClC1C=CC=CC=1.O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)#[N:2] |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
chlorobenzene water
Quantity
1.5 L
Type
solvent
Smiles
ClC1=CC=CC=C1.O
Step Two
Name
Quantity
21.74 g
Type
reactant
Smiles
C(CC(C)C)(=O)O
Name
(NH4)2S2O8
Quantity
34.4 g
Type
reactant
Smiles
Name
Quantity
8.78 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.04 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The dark-brown oil was purified via flash chromatography (1:4 EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.538 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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